Nile Blue A perchlorate
Overview
Description
Nile Blue A perchlorate is a cationic oxazine dye known for its unique properties as both an electron donor and acceptor. It is widely used in various scientific fields due to its solvatochromic characteristic, which means its color changes depending on the solvent environment .
Scientific Research Applications
Nile Blue A perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a solvatochromic dye to study solvent environments and interactions.
Mechanism of Action
Safety and Hazards
Future Directions
Nile Blue A perchlorate can be used in the confocal microscopy of imidazolium functionalized clay . It can also be used in the labeling of silver nanoparticles for surface enhanced Raman scattering (SERS) . Silica gel doped with this compound can be potentially used as a solid state dye for laser-based materials .
Relevant Papers
- "Nonaqueous Solvatochromic Behavior of this compound in Imidazolium – Exchanged Clays and its Implication Toward Exfoliation in Polymeric Composites" .
- "Synthesis and Characterization of Oxazine-doped Silica Nanoparticles for Their Potential Use as Stable Fluorescent Reagents" .
- "Elimination performance of Nile blue from wastewater using by carboxymethyl cellulose-graft-poly (methacrylic acid-co-acrylamide)/kaolin nanocomposite hydrogel" .
Biochemical Analysis
Biochemical Properties
Nile Blue perchlorate plays a significant role in various biochemical reactions. It interacts with a range of biomolecules, including enzymes, proteins, and other cellular components. The compound’s cationic nature allows it to form electrostatic interactions with negatively charged biomolecules. For instance, Nile Blue perchlorate can bind to nucleic acids, facilitating their visualization under a microscope. Additionally, it is used in the labeling of silver nanoparticles for surface-enhanced Raman scattering (SERS), where it interacts with the nanoparticle surface to enhance the Raman signal .
Cellular Effects
Nile Blue perchlorate has notable effects on various cell types and cellular processes. It is commonly used to stain cell nuclei, imparting a blue color that aids in the identification and study of cellular structures. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Nile Blue perchlorate can be used to stain acidic components such as phospholipids and nucleic acids, highlighting their distribution within the cell .
Molecular Mechanism
The molecular mechanism of Nile Blue perchlorate involves its interaction with biomolecules at the molecular level. The compound’s cationic oxazine structure allows it to engage in binding interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can lead to changes in enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, Nile Blue perchlorate can induce changes in gene expression by binding to DNA and altering its transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nile Blue perchlorate can change over time. The compound’s stability and degradation are influenced by factors such as solvent type and concentration. For instance, Nile Blue perchlorate exhibits a ground-state intermolecular proton-transfer reaction in nonaqueous and hydrogen-bonding acceptor solvents. This reaction can lead to the formation of Nile Blue base, which regenerates the parent molecule in the excited state via an intermolecular proton-transfer reaction with the solvent .
Dosage Effects in Animal Models
The effects of Nile Blue perchlorate vary with different dosages in animal models. At lower doses, the compound can be used to distinguish between normal and premalignant tissues through fluorescence imaging. At higher doses, Nile Blue perchlorate may exhibit toxic or adverse effects, such as phototoxicity. It is essential to determine the appropriate dosage to minimize potential side effects while maximizing the compound’s diagnostic and therapeutic benefits .
Metabolic Pathways
Nile Blue perchlorate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s cationic nature allows it to participate in redox reactions, influencing metabolic flux and metabolite levels. For example, Nile Blue perchlorate can act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species that target and destroy malignant cells .
Transport and Distribution
Within cells and tissues, Nile Blue perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic properties enable it to localize in specific cellular compartments, such as the mitochondria. This localization is facilitated by the compound’s ability to permeate mitochondrial membranes and accumulate in these organelles, where it can exert its effects on cellular function .
Subcellular Localization
Nile Blue perchlorate exhibits specific subcellular localization, primarily targeting the mitochondria. The compound’s cationic nature and solvatochromic properties allow it to accumulate in the mitochondrial membrane, where it can influence mitochondrial function. This localization is crucial for its role in photodynamic therapy and other applications that require precise targeting of cellular organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nile Blue A perchlorate can be synthesized through the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenols with 1-naphthylamine or 3-(diethylamino)phenols with N-alkylated 4-nitroso-1-naphthylamines. The reaction typically requires an acidic environment to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Nile Blue A perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: Substitution reactions, particularly involving the amine groups, can modify the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various oxazine derivatives and substituted Nile Blue compounds, each with distinct properties and applications .
Comparison with Similar Compounds
Similar Compounds
Nile Red: Another oxazine dye with similar solvatochromic properties but different spectral characteristics.
Cresyl Violet perchlorate: Shares structural similarities but has distinct applications in biological staining.
Rhodamine B: A related dye with different photophysical properties and uses.
Uniqueness
Nile Blue A perchlorate is unique due to its specific solvatochromic properties and dual electron donor-acceptor functionality. These characteristics make it particularly valuable in applications requiring precise environmental sensitivity and redox activity .
Properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClHO4/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;2-1(3,4)5/h5-12,21H,3-4H2,1-2H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWJLNOTQAOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2381-85-3 (Parent) | |
Record name | Nile Blue perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40886047 | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark powder; [MSDSonline] | |
Record name | Nile Blue perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2445 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53340-16-2 | |
Record name | Nile Blue perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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